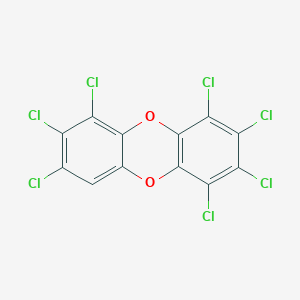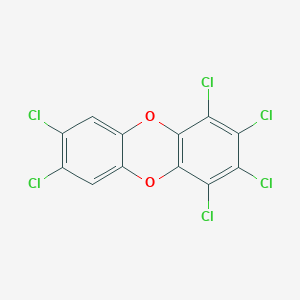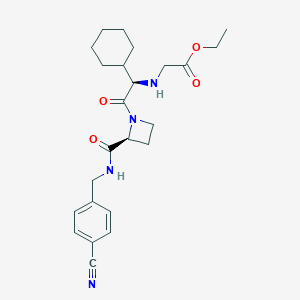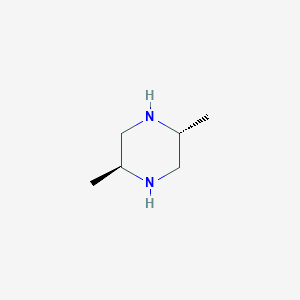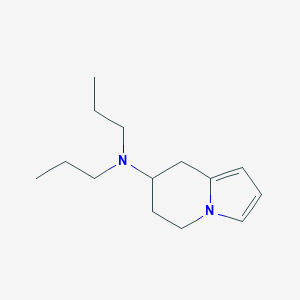
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, also known as DPIA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. DPIA is a derivative of indolizidine, a class of alkaloids found in various plant species.
Wirkmechanismus
The mechanism of action of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is not fully understood. However, it has been suggested that N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine acts as a partial agonist at the serotonin receptor, which may contribute to its effects on mood and behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to affect the activity of certain enzymes and ion channels, which may contribute to its effects on cancer cells.
Biochemische Und Physiologische Effekte
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to increase locomotor activity and reduce anxiety-like behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that it is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Zukünftige Richtungen
There are several future directions for the study of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine. One direction is to further investigate its potential use in neuropharmacology, particularly in the treatment of mood disorders. Another direction is to investigate its potential use in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, as well as its mechanism of action.
Synthesemethoden
The synthesis of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine involves the use of various reagents and solvents. One of the most common methods for synthesizing N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is through the reaction of N,N-dipropyltryptamine with sodium borohydride in the presence of acetic acid. This reaction yields N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine as the final product. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired product.
Wissenschaftliche Forschungsanwendungen
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been studied for its potential application in various fields of medicine, including neuropharmacology and cancer research. In neuropharmacology, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
CAS-Nummer |
140848-65-3 |
|---|---|
Produktname |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C14H24N2/c1-3-8-15(9-4-2)14-7-11-16-10-5-6-13(16)12-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3 |
InChI-Schlüssel |
BCXCDTKLXHURCX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCN2C=CC=C2C1 |
Kanonische SMILES |
CCCN(CCC)C1CCN2C=CC=C2C1 |
Synonyme |
7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isomer DIP-5,6,7,8-TETIND |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



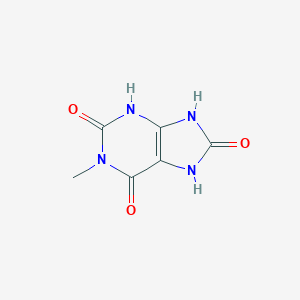
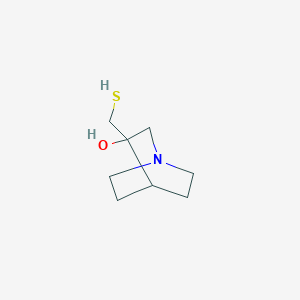
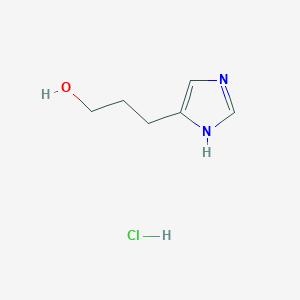
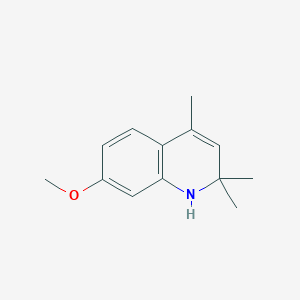
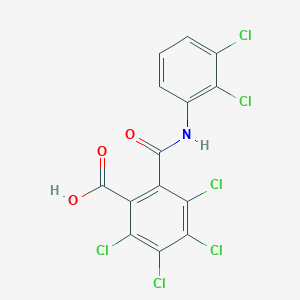
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
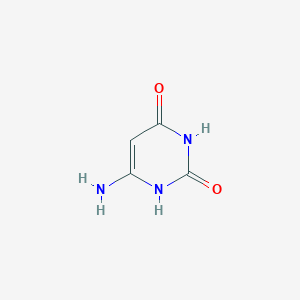
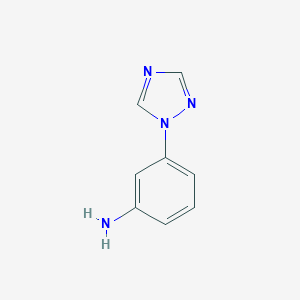
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
